Ethyl 5-cyano-6-oxo-2-phenyl-1,6-dihydro-3-pyridinecarboxylate

Description

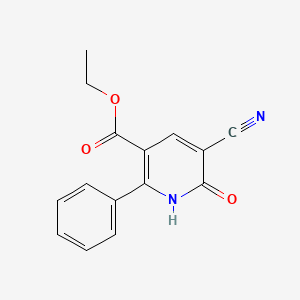

Ethyl 5-cyano-6-oxo-2-phenyl-1,6-dihydro-3-pyridinecarboxylate is a heterocyclic compound with a pyridine ring structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and organic synthesis. Its structure features a cyano group, a keto group, and an ester group, which contribute to its reactivity and versatility in chemical reactions.

Properties

IUPAC Name |

ethyl 5-cyano-6-oxo-2-phenyl-1H-pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O3/c1-2-20-15(19)12-8-11(9-16)14(18)17-13(12)10-6-4-3-5-7-10/h3-8H,2H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTDJAMGJLOJKCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=O)C(=C1)C#N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-cyano-6-oxo-2-phenyl-1,6-dihydro-3-pyridinecarboxylate typically involves multi-step organic reactions. One common method starts with the condensation of ethyl acetoacetate with benzaldehyde in the presence of ammonium acetate, leading to the formation of the intermediate 2-phenyl-3,5-dioxo-1,4-dihydropyridine. This intermediate is then reacted with cyanoacetic acid under basic conditions to yield the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pH control, are crucial for maximizing efficiency and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-cyano-6-oxo-2-phenyl-1,6-dihydro-3-pyridinecarboxylate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form more complex pyridine derivatives.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, altering the compound’s properties.

Substitution: The cyano and ester groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like amines or alcohols can react with the cyano or ester groups under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine N-oxides, while reduction can produce hydroxylated derivatives. Substitution reactions can lead to a variety of functionalized pyridine compounds.

Scientific Research Applications

Ethyl 5-cyano-6-oxo-2-phenyl-1,6-dihydro-3-pyridinecarboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism by which Ethyl 5-cyano-6-oxo-2-phenyl-1,6-dihydro-3-pyridinecarboxylate exerts its effects is largely dependent on its interaction with biological targets. The cyano and keto groups can interact with active sites of enzymes, potentially inhibiting their activity. The ester group can undergo hydrolysis, releasing active metabolites that further interact with cellular pathways.

Comparison with Similar Compounds

Ethyl 5-cyano-6-oxo-2-phenyl-1,6-dihydro-3-pyridinecarboxylate can be compared with other pyridine derivatives such as:

Ethyl 2-cyano-3,5-dioxo-1,4-dihydropyridine-4-carboxylate: Similar in structure but with different substitution patterns, leading to varied reactivity and applications.

Mthis compound: The methyl ester variant, which may have different solubility and reactivity profiles.

2-Phenyl-3,5-dioxo-1,4-dihydropyridine-4-carboxylate:

The uniqueness of this compound lies in its combination of functional groups, which provide a versatile platform for chemical modifications and applications in various fields.

Biological Activity

Ethyl 5-cyano-6-oxo-2-phenyl-1,6-dihydro-3-pyridinecarboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Functional Groups : The compound contains a cyano group, an ester group, and a pyridine ring.

- Molecular Formula : C₁₃H₁₁N₃O₃

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : It has been shown to inhibit certain enzymes, which can lead to altered metabolic pathways. For example, compounds with similar structures have demonstrated inhibition of GABA aminotransferase, potentially increasing GABA levels in the brain and providing therapeutic effects for neurological disorders .

- Calcium Channel Modulation : The compound may interact with L-type calcium channels, which are crucial in various cardiovascular functions. This interaction can lead to vasodilation and reduced blood pressure .

- Antioxidant Activity : The presence of the cyano group may contribute to its ability to scavenge free radicals, thereby exhibiting antioxidant properties .

Biological Activity Data

The following table summarizes various biological activities associated with this compound and related compounds:

Case Studies

- Antimicrobial Efficacy : A study demonstrated that derivatives of pyridinecarboxylates exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. Ethyl 5-cyano derivatives showed enhanced potency compared to their non-cyano counterparts .

- Neuroprotective Effects : Research indicated that compounds structurally related to Ethyl 5-cyano-6-oxo derivatives could protect neuronal cells from oxidative stress-induced apoptosis by modulating GABA levels .

- Cardiovascular Studies : In vivo studies on animal models showed that administration of this compound led to a decrease in blood pressure due to its calcium channel blocking activity, suggesting potential therapeutic applications in hypertension .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.